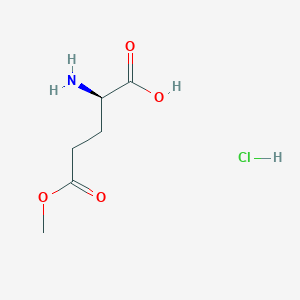
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride typically involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization of substituted amino acid derivatives . The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the progress of the reaction and to purify the final product.
化学反応の分析
Types of Reactions
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and various organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to optimize the yield and purity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives.
科学的研究の応用
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its effects on cellular pathways can lead to changes in gene expression, protein synthesis, and other cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid derivatives such as 1-aminocyclopropanecarboxylic acid and its analogs . These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets (2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride apart is its specific configuration and functional groups, which confer unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential role in various biological processes make it a compound of significant interest in scientific research.
特性
分子式 |
C6H12ClNO4 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-5(8)3-2-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H/t4-;/m1./s1 |
InChIキー |
NTWTYOQNGBVBFH-PGMHMLKASA-N |
異性体SMILES |
COC(=O)CC[C@H](C(=O)O)N.Cl |
正規SMILES |
COC(=O)CCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


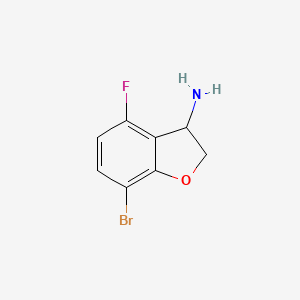
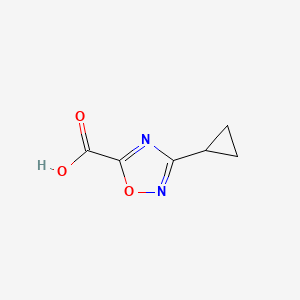
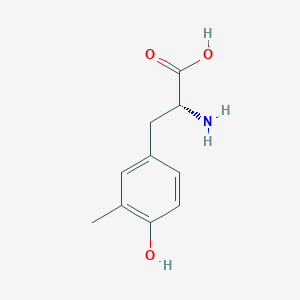
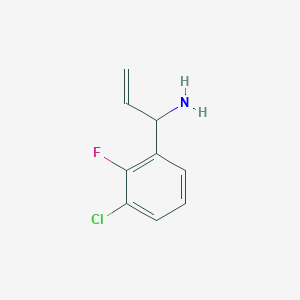
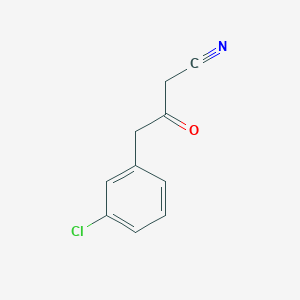
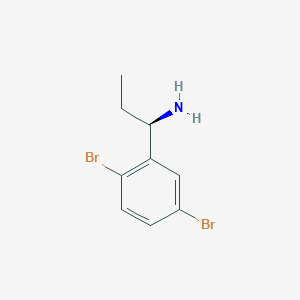
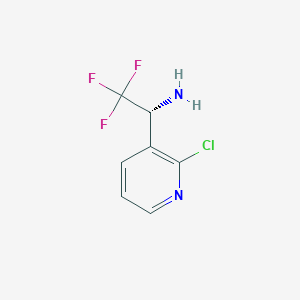
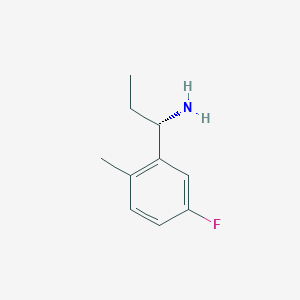
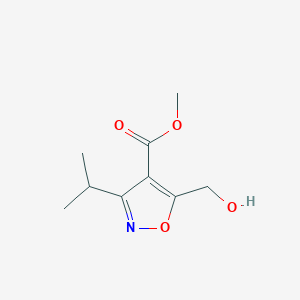
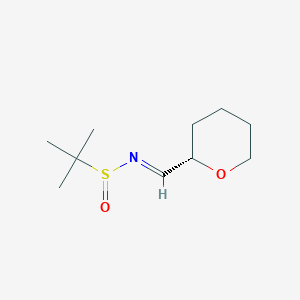
![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
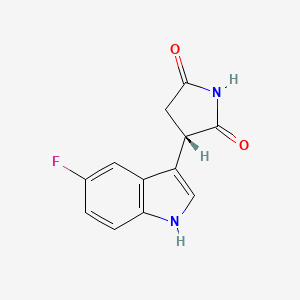
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)

